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Compound of Interest

Compound Name: 4-Bromo-2-tert-butylaniline

Cat. No.: B494279 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 4-Bromo-2-tert-butylaniline. Due to the limited availability of published experimental data

for this specific compound, this guide presents a combination of its known physicochemical

properties and detailed spectroscopic data for its close structural isomer, 2-Bromo-4-tert-

butylaniline. This information serves as a valuable reference for researchers working with this

and related substituted anilines, offering insights into the expected spectral features and the

methodologies for their determination.

Physicochemical Properties
The fundamental physicochemical properties of 4-Bromo-2-tert-butylaniline are summarized

in the table below. These properties are essential for its handling, storage, and use in

experimental settings.
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Property Value Reference

Molecular Formula C₁₀H₁₄BrN [1]

Molecular Weight 228.13 g/mol [1]

Appearance Not specified

SMILES CC(C)(C)c1cc(ccc1N)Br [1]

InChI

InChI=1S/C10H14BrN/c1-

10(2,3)8-6-7(11)4-5-9(8)12/h4-

6H,12H2,1-3H3

[1]

Spectroscopic Data (Reference Isomer: 2-Bromo-4-
tert-butylaniline)
The following tables present the spectroscopic data for 2-Bromo-4-tert-butylaniline. These

values provide a strong predictive foundation for the spectral characteristics of 4-Bromo-2-tert-
butylaniline.

¹H NMR Spectroscopy
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.43 t, J=1.2 Hz 1H Ar-H

7.14 m 1H Ar-H

6.72 d, J=8.1 Hz 1H Ar-H

3.96 br 2H -NH₂

1.30 s 9H -C(CH₃)₃

Solvent: CDCl₃, Frequency: 300 MHz[2]

¹³C NMR Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ2TQH5R6K
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ2TQH5R6K
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ2TQH5R6K
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ2TQH5R6K
https://www.benchchem.com/product/b494279?utm_src=pdf-body
https://www.benchchem.com/product/b494279?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6186926.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b494279?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


No experimental data found for 4-Bromo-2-tert-butylaniline or its isomers in the conducted

search.

Infrared (IR) Spectroscopy
No experimental data found for 4-Bromo-2-tert-butylaniline or its isomers in the conducted

search. Expected characteristic peaks are discussed in the experimental protocols.

Mass Spectrometry (MS)
No experimental data found for 4-Bromo-2-tert-butylaniline or its isomers in the conducted

search. Expected fragmentation patterns are discussed in the experimental protocols.

UV-Vis Spectroscopy
No experimental data found for 4-Bromo-2-tert-butylaniline or its isomers in the conducted

search. Expected absorption maxima are discussed in the experimental protocols.

Experimental Protocols
The following sections detail the standard methodologies for acquiring the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a

deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a solvent with a known residual

peak is recommended for referencing.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Data Acquisition for ¹H NMR:

Acquire a standard one-dimensional ¹H NMR spectrum.
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Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm for organic molecules).

Optimize the pulse width and relaxation delay for quantitative analysis.

Process the raw data by applying a Fourier transform, phase correction, and baseline

correction.

Integrate the signals to determine the relative number of protons.

Data Acquisition for ¹³C NMR:

Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for

each unique carbon atom.

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-

220 ppm).

A sufficient number of scans are required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR

accessory.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Apply pressure to the sample to ensure good contact with the crystal.

Record the sample spectrum. The instrument's software will automatically subtract the

background spectrum.
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The typical spectral range is 4000-400 cm⁻¹.

Expected Absorptions for 4-Bromo-2-tert-butylaniline:

N-H stretch: Two bands in the region of 3500-3300 cm⁻¹ (primary amine).

C-H stretch (aromatic): Above 3000 cm⁻¹.

C-H stretch (aliphatic): Below 3000 cm⁻¹.

C=C stretch (aromatic): 1600-1450 cm⁻¹.

C-N stretch: 1350-1250 cm⁻¹.

C-Br stretch: 700-500 cm⁻¹.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce

ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity

versus m/z.

Expected Features for 4-Bromo-2-tert-butylaniline:

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 227 and 229,

corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).
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Major Fragments: Loss of a methyl group ([M-15]⁺), loss of a tert-butyl group ([M-57]⁺),

and loss of the bromine atom ([M-79/81]⁺).

UV-Vis Spectroscopy
Objective: To investigate the electronic transitions within the molecule.

Methodology:

Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent

(e.g., ethanol, hexane, or acetonitrile). The concentration should be adjusted to yield an

absorbance in the range of 0.1-1.0 AU.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Record a baseline spectrum using a cuvette containing only the solvent.

Place the sample cuvette in the beam path and record the absorption spectrum over a

range of wavelengths (typically 200-400 nm for aromatic compounds).

Expected Absorptions for 4-Bromo-2-tert-butylaniline:

Aniline and its derivatives typically show two absorption bands in the UV region. For

aniline, these are around 230 nm and 280 nm. Substituents on the aromatic ring will cause

shifts in the position and intensity of these bands.

Workflow and Relationships
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of a chemical compound like 4-Bromo-2-tert-butylaniline.
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Caption: Workflow for the Spectroscopic Characterization of an Organic Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Characterization of 4-Bromo-2-tert-
butylaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b494279#spectroscopic-characterization-of-4-bromo-
2-tert-butylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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